Phytol

Descripción general

Descripción

Phytol is an acyclic diterpene alcohol that is a significant component of chlorophyll. It is commonly used as a precursor in the synthesis of vitamins E and K1, and it also finds applications in the fragrance industry, cosmetics, shampoos, toilet soaps, and detergents . This compound is known for its anti-inflammatory and metabolic properties .

Mecanismo De Acción

Target of Action

Phytol, a naturally occurring diterpene molecule, is primarily targeted towards metabolic and inflammatory diseases . It has been suggested to have both metabolic properties as well as potent anti-inflammatory effects . This compound enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity .

Mode of Action

This compound interacts with its targets through various mechanisms. It suppresses the expression of P-glycoprotein (P-gp) via NF-κB inhibition . This compound also inhibits oxidative stress-induced senescence of HaCaT keratinocytes .

Biochemical Pathways

This compound affects several biochemical pathways. It is a component of chlorophyll and can be phosphorylated to phytyl-phosphate and phytyl-diphosphate, the substrate for tocopherol (vitamin E) synthesis . This compound derived from chlorophyll degradation in plants is metabolized via phytenal .

Pharmacokinetics

It is known that intake of this compound efficiently increases the concentration of phytanic acid in the circulation as well as in organs . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has demonstrated anticancer and immune-enhancing effects . It enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity . It also inhibits oxidative stress-induced senescence of HaCaT keratinocytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that environmental factors play a critical role in determining growth and development of plants , and these factors could potentially influence the production and action of this compound. More research is needed to fully understand the influence of environmental factors on the action of this compound.

Análisis Bioquímico

Biochemical Properties

Phytol interacts with various enzymes, proteins, and other biomolecules. It is used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1 . It has been suggested to have both metabolic properties as well as potent anti-inflammatory effects .

Cellular Effects

This compound has demonstrated anticancer and immune-enhancing effects . It enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity . It also has been reported to suppress certain carcinoma cells and block cell survival genes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is hypothesized that this compound degradation in plants might involve its oxidation into the long-chain aldehyde phytenal . This suggests that this compound interacts with the GABAergic system to produce sedative and anxiolytic activities .

Temporal Effects in Laboratory Settings

This compound shows changes in its effects over time in laboratory settings. For instance, this compound pretreatment suppressed H2O2-induced inflammation in a concentration-dependent manner . It also reduced H2O2-induced senescence in a concentration-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study where mice were treated with this compound at doses of 25, 50, and 75 mg/kg, it was found that this compound significantly reduced the viability and rate of division in S-180 and HL-60 cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a component of chlorophyll and during leaf senescence, large amounts of this compound are released by chlorophyll degradation . It is then metabolized via phytenal .

Subcellular Localization

This compound is localized in various subcellular compartments. For instance, when fused with GFP at the N-terminus, the AD1, AD6, DODA1, and 5GT were targeted to almost the same subcellular compartments: nucleus, cytoplasm, and chloroplasts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phytol can be synthesized through various methods. One common method involves the hydrolysis of chlorophyll, which releases this compound as a byproduct . Another method involves the chemical synthesis starting from acetylene and acetone, which undergo a series of reactions to produce this compound .

Industrial Production Methods: Industrially, this compound is often extracted from natural sources such as green plants. For example, it can be extracted from Hydrilla verticillata using ultrasonic-assisted extraction with ethanol as a solvent . The extract is then purified using column chromatography to isolate this compound .

Análisis De Reacciones Químicas

Phytol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce phytanic acid, which is a significant metabolic product.

Reduction: Reduction of this compound can yield dihydrothis compound.

Dehydration: Dehydration of this compound can produce neophytadiene.

Substitution: this compound can undergo substitution reactions to form various derivatives used in different applications.

Common reagents and conditions used in these reactions include high-temperature water for dehydration and specific enzymes for oxidation . Major products formed from these reactions include phytanic acid, neophytadiene, and dihydrothis compound .

Aplicaciones Científicas De Investigación

Phytol has a wide range of scientific research applications:

Chemistry: this compound is used as a precursor in the synthesis of vitamins E and K1.

Biology: It is studied for its role in the metabolism of chlorophyll and its conversion to phytanic acid.

Medicine: this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties.

Industry: this compound is used in the fragrance industry, cosmetics, shampoos, toilet soaps, and detergents.

Comparación Con Compuestos Similares

Phytol is unique due to its wide range of biological activities and its role as a precursor for essential vitamins. Similar compounds include:

Phytanic Acid: A metabolic product of this compound with similar biological activities.

Neophytadiene: A dehydration product of this compound with applications in the fragrance industry.

This compound stands out due to its versatility and the breadth of its applications in different fields.

Actividad Biológica

Phytol, a diterpene alcohol derived from chlorophyll, has garnered significant attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, therapeutic potential, and findings from various research studies.

Chemical Structure and Properties

This compound (C20H40O) is characterized by its long-chain unsaturated structure, which contributes to its solubility in organic solvents and its role as a precursor for various bioactive compounds. It is primarily found in essential oils and has applications in the fragrance industry as well as in pharmaceuticals.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized into several key areas:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for preventing cellular damage associated with chronic diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses through pathways involving nuclear factor kappa B (NF-κB) and peroxisome proliferator-activated receptors (PPARs) .

- Antinociceptive Properties : Studies have demonstrated that this compound significantly reduces pain responses in animal models, suggesting its potential as a natural analgesic .

- Antimicrobial Activity : this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy varies with concentration and specific microbial strains .

- Cytotoxic Effects : this compound has shown promise in inhibiting the growth of cancer cell lines, including leukemia and colon carcinoma cells, through mechanisms that involve cell cycle arrest and apoptosis induction .

The biological activities of this compound are mediated through various molecular mechanisms:

- PPAR Activation : this compound and its metabolites act as natural ligands for PPARs, influencing metabolic processes such as glucose uptake and lipid metabolism .

- Oxidative Stress Modulation : By enhancing antioxidant enzyme activity, this compound helps mitigate oxidative damage in cells .

- Apoptosis Induction : this compound promotes apoptosis in cancer cells via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study on mice demonstrated that this compound administration at doses ranging from 25 to 200 mg/kg significantly reduced pain responses in nociceptive models .

- In vitro studies revealed that concentrations as low as 1 µM could induce PPAR activity in liver cells, suggesting a role for this compound in metabolic regulation .

- A meta-analysis highlighted the potential of dietary this compound in cancer prevention, emphasizing its role as a natural ligand for receptors involved in cellular proliferation and apoptosis .

Data Summary

Propiedades

Número CAS |

150-86-7 |

|---|---|

Fórmula molecular |

C20H40O |

Peso molecular |

296.5 g/mol |

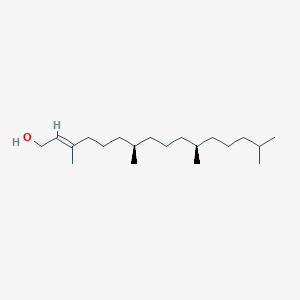

Nombre IUPAC |

(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/t18-,19-/m1/s1 |

Clave InChI |

BOTWFXYSPFMFNR-RTBURBONSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

SMILES isomérico |

C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)C |

SMILES canónico |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

Apariencia |

Oil |

Punto de ebullición |

202.00 to 204.00 °C. @ 10.00 mm Hg |

Densidad |

0.847-0.863 |

melting_point |

< 25 °C |

Key on ui other cas no. |

150-86-7 7541-49-3 |

Descripción física |

Colourless to yellow viscous liquid; Faint floral aroma |

Pictogramas |

Irritant; Environmental Hazard |

Solubilidad |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Sinónimos |

3,7R,11R,15-tetramethyl-2E-hexadecen-1-ol |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.